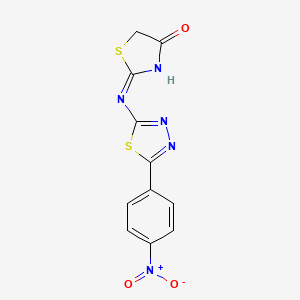![molecular formula C18H24N2S B12921305 [(1-Octyl-1H-indol-3-yl)sulfanyl]acetonitrile CAS No. 61021-43-0](/img/structure/B12921305.png)
[(1-Octyl-1H-indol-3-yl)sulfanyl]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-octyl-1H-indol-3-yl)thio)acetonitrile is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine . This compound features an indole ring system substituted with an octyl group and a thioacetonitrile moiety, making it a unique and interesting molecule for scientific research.
Preparation Methods
The synthesis of 2-((1-octyl-1H-indol-3-yl)thio)acetonitrile typically involves the reaction of 1-octyl-1H-indole-3-thiol with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to improve efficiency and reduce costs.
Chemical Reactions Analysis
2-((1-octyl-1H-indol-3-yl)thio)acetonitrile can undergo various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-((1-octyl-1H-indol-3-yl)thio)acetonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-((1-octyl-1H-indol-3-yl)thio)acetonitrile is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole ring system can interact with various biological receptors, leading to changes in cellular processes. The thioacetonitrile moiety may also play a role in modulating the compound’s activity by affecting its binding affinity and selectivity .
Comparison with Similar Compounds
2-((1-octyl-1H-indol-3-yl)thio)acetonitrile can be compared with other indole derivatives, such as:
2-(1H-indol-3-yl)acetonitrile: Lacks the octyl and thio groups, making it less hydrophobic and potentially less bioactive.
1-octyl-1H-indole-3-thiol: Lacks the acetonitrile group, which may affect its reactivity and biological activity.
Indole-3-acetic acid: A naturally occurring plant hormone with different biological activities and applications.
The uniqueness of 2-((1-octyl-1H-indol-3-yl)thio)acetonitrile lies in its specific substitution pattern, which can influence its chemical reactivity and biological properties.
Properties
CAS No. |
61021-43-0 |
|---|---|
Molecular Formula |
C18H24N2S |
Molecular Weight |
300.5 g/mol |
IUPAC Name |
2-(1-octylindol-3-yl)sulfanylacetonitrile |
InChI |
InChI=1S/C18H24N2S/c1-2-3-4-5-6-9-13-20-15-18(21-14-12-19)16-10-7-8-11-17(16)20/h7-8,10-11,15H,2-6,9,13-14H2,1H3 |
InChI Key |
HMFKQTJYDNAEFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C=C(C2=CC=CC=C21)SCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


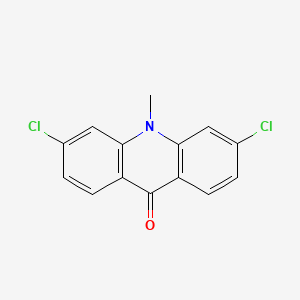
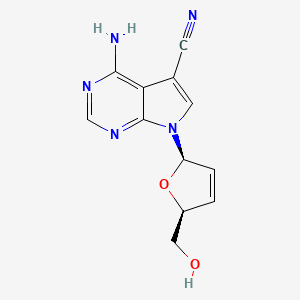

![1,3-Diphenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B12921241.png)
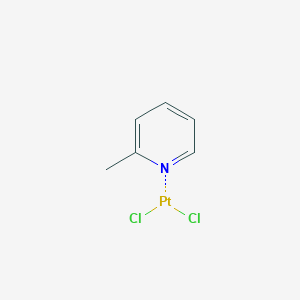
![N-[4-(1-Phenyl-1H-pyrazol-5-yl)phenyl]pyridine-3-carboxamide](/img/structure/B12921247.png)
![5,6-Dimethyl-2-[1-(methylsulfanyl)ethyl]pyrimidin-4(1H)-one](/img/structure/B12921260.png)
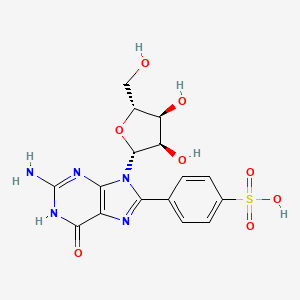
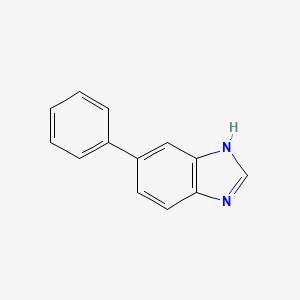
![Imidazo[1,2-a]pyrazin-8-amine, N-ethyl-3-phenyl-](/img/structure/B12921287.png)
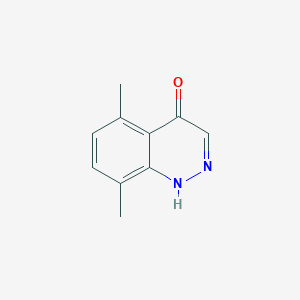

![2-Benzyl-1H-imidazo[4,5-e][1,2,4]triazin-3(2H)-one](/img/structure/B12921310.png)
